Stereochemical Specificity: (R)-Enantiomer Enables Nanomolar PDHK Inhibition; (S)-Enantiomer Is Inactive
The (R)-configured trifluoro-2-hydroxy-2-methylpropionamide warhead is indispensable for PDHK inhibition. The optimized anilide derivative N-(2-chloro-4-isobutylsulfamoylphenyl)-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide (10a), synthesized from the (R)-acid/ester precursor, inhibits PDHK with an IC₅₀ of 13 ± 1.5 nM [1]. In contrast, the (S)-enantiomer of this scaffold has been reported as inactive in the same primary enzymatic assay, and the racemic mixture exhibits approximately 2-fold reduced potency due to the presence of the inactive enantiomer [1][2]. This stereochemical requirement is absolute: no PDHK-inhibitory activity has been reported for any (S)-configured analog in this chemical series.
| Evidence Dimension | PDHK primary enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 ± 1.5 nM for N-(2-chloro-4-isobutylsulfamoylphenyl)-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide (10a) derived from (R)-acid/ester |
| Comparator Or Baseline | (S)-enantiomer: no measurable PDHK inhibition reported; Racemate: ~2-fold reduced potency vs. pure (R)-enantiomer |
| Quantified Difference | Essentially infinite fold-selectivity for (R) over (S) enantiomer; >2-fold potency advantage over racemate |
| Conditions | PDHK primary enzymatic assay (human PDHK); J. Med. Chem. 2000 |
Why This Matters
Procuring the incorrect enantiomer or racemate guarantees failure in PDHK/PDK1 drug discovery programs, wasting synthesis resources on a stereochemically incompetent intermediate.
- [1] Bebernitz, G. R.; et al. Anilides of (R)-Trifluoro-2-hydroxy-2-methylpropionic Acid as Inhibitors of Pyruvate Dehydrogenase Kinase. J. Med. Chem. 2000, 43 (11), 2248–2257. View Source
- [2] Aicher, T. D.; et al. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides Are Orally Active Inhibitors of Pyruvate Dehydrogenase Kinase. J. Med. Chem. 1999, 42 (15), 2741–2746. View Source
